Product packaging for Ala-Val(Cat. No.:CAS No. 3303-45-5)

Ala-Val

Cat. No.: B112474
CAS No.: 3303-45-5
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-WDSKDSINSA-N
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Description

l-Alanyl-l-valine is a dipeptide composed of the proteinogenic amino acids l-alanine and l-valine, making it a valuable compound for biochemical and materials science research. Recent studies have explored its behavior in the solid state, demonstrating that heating this linear dipeptide above a critical temperature initiates a solvent-free cyclization, a process that aligns with green chemistry principles as it provides a high yield with water as the only by-product . This dipeptide also exhibits significant sorption properties, forming selective clathrates with various organic vapors; the amino acid sequence specifically influences the thermal stability of these clathrates and the sorption capacity, which in turn can induce measurable changes in the morphology of dipeptide films . These characteristics make l-alanyl-l-valine a compound of interest for developing novel materials and studying solid-state reaction kinetics. The precursor amino acids contribute to its research value: l-alanine is a key participant in glucose metabolism and serves as a major energy source for muscle tissue and the central nervous system , while l-valine is an essential branched-chain amino acid (BCAA) crucial for muscle coordination, tissue repair, and energy production during intense physical activity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O3 B112474 Ala-Val CAS No. 3303-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316215
Record name L-Alanyl-L-valine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylvaline
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CAS No.

3303-45-5
Record name L-Alanyl-L-valine
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Record name N-L-Alanyl-L-valine
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Record name L-Alanyl-L-valine
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Record name Alanylvaline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Methodologies for the Synthesis of L Alanyl L Valine

Solid-Phase Peptide Synthesis (SPPS) Applications for Dipeptide Formation

Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone in the creation of peptides, offering significant advantages in efficiency and purification. iris-biotech.de In SPPS, the peptide chain is assembled step-by-step while one end is covalently anchored to an insoluble polymer support. iris-biotech.de This approach simplifies the entire process, as excess reagents and soluble by-products are easily removed by filtration and washing, thus eliminating the need for complex purification of intermediates. iris-biotech.de This methodology has been successfully applied to the synthesis of various peptides, including those containing the l-Alanyl-l-valine sequence. The general SPPS cycle involves the repeated sequence of Nα-amino group deprotection, washing, coupling of the next protected amino acid, and another washing step. rsc.org

Optimization of Protecting Group Strategies in SPPS

The success of SPPS is highly dependent on the choice of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. smolecule.com An ideal protecting group strategy employs orthogonal groups, which can be removed under distinct chemical conditions without affecting other protecting groups. rsc.orgbrainly.com The two dominant strategies in SPPS are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups for temporary Nα-amino protection. orgsyn.org

The Boc/Bzl strategy utilizes the acid-labile Boc group for Nα-protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection. rsc.org While not strictly orthogonal, a practical selectivity is achieved because the Boc group is cleaved with moderate acids like trifluoroacetic acid (TFA), whereas benzyl groups require strong acids like hydrofluoric acid (HF) for removal. rsc.orgorgsyn.org

The Fmoc/tBu strategy is a widely used orthogonal system. brainly.com The base-labile Fmoc group is used for Nα-protection and is typically removed with a piperidine (B6355638) solution, while the acid-labile tert-butyl (tBu) type groups protect the side chains. brainly.com These side-chain groups are stable during the Fmoc removal steps and are cleaved at the end of the synthesis along with cleavage of the peptide from the resin, usually with TFA. brainly.com The mild conditions of the Fmoc strategy make it particularly suitable for complex peptides. orgsyn.org

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Cleavage Reagent Moderate Acid (e.g., Trifluoroacetic Acid - TFA) rsc.orgBase (e.g., 20% Piperidine in DMF) orgsyn.org
Side-Chain Protection Acid-labile (e.g., Benzyl-based)Acid-labile (e.g., tert-Butyl-based) brainly.com
Final Cleavage Strong Acid (e.g., Hydrofluoric Acid - HF) rsc.orgModerate Acid (e.g., Trifluoroacetic Acid - TFA) brainly.com
Orthogonality Quasi-orthogonal smolecule.comOrthogonal rsc.org
Advantages Still favored for sequences prone to racemization under basic conditions. orgsyn.orgMild deprotection conditions, suitable for complex sequences, compatible with automation. iris-biotech.deorgsyn.org
Disadvantages Requires harsh acidic conditions for final cleavage, which can degrade sensitive peptides. orgsyn.orgThe basic conditions for Fmoc removal can sometimes cause side reactions.

Evaluation of Coupling Reagents and Reaction Conditions

The formation of the peptide bond between the resin-bound amino acid and the incoming protected amino acid requires the activation of the carboxyl group. This is achieved using coupling reagents. The choice of reagent and reaction conditions is critical for achieving high yields and minimizing side reactions. nih.gov

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) , are common coupling reagents. nih.gov DCC is effective but forms a dicyclohexylurea byproduct that is largely insoluble, making it less suitable for SPPS where filtration is key. rsc.org DIC is often preferred in SPPS because its corresponding urea (B33335) byproduct is more soluble and can be washed away. rsc.org

Uronium/aminium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling with minimal racemization. rsc.org The addition of additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can further suppress racemization and improve coupling efficiency, especially for sterically hindered amino acids like valine. rsc.orggoogle.com Common solvents for SPPS include N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). google.com

Reagent ClassExample(s)Key Characteristics
Carbodiimides DCC, DIC, EDC rsc.orgActivate carboxylic acids to form a reactive O-acylisourea intermediate. DIC is preferred for SPPS due to the solubility of its urea byproduct. rsc.org
Uronium/Aminium Salts HBTU, TBTU, HATU rsc.orgFast and efficient coupling. Reactions are often complete in minutes with minimal racemization. rsc.org
Phosphonium (B103445) Salts PyAOP, PyBOPParticularly effective for coupling sterically hindered amino acids. rsc.org
Additives HOBt, HOAt, Oxyma PureAdded with coupling reagents to suppress racemization and accelerate the reaction. rsc.orggoogle.com

Minimization of Racemization in Solid-Phase Approaches

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical issue in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate from the target peptide. The risk is highest for the activated amino acid during the coupling step. nih.gov

Several factors influence the extent of racemization. The use of the urethane-based Boc and Fmoc protecting groups is known to be effective in preventing racemization compared to other types of protecting groups. americanpeptidesociety.org For the synthesis of peptides with C-terminal valine, the extent of racemization during cleavage from the resin has been found to be low, often less than 1%. creative-peptides.com Studies on model peptides have shown that the rate of racemization can be kept at 0.4% or less per synthesis cycle under optimized conditions. nih.gov

Strategies to minimize racemization include:

Stepwise Synthesis: Adding one amino acid at a time, rather than coupling peptide fragments, significantly reduces the risk. americanpeptidesociety.org

Choice of Coupling Reagents: Using aminium/uronium or phosphonium salt reagents, often in combination with additives like HOBt or HOAt, is highly effective in suppressing racemization. rsc.org

Controlled Reaction Conditions: Maintaining low temperatures and minimizing the time the amino acid remains in its activated state can help reduce the formation of stereoisomers.

Solution-Phase Peptide Synthesis Techniques for l-Alanyl-l-valine

Solution-phase peptide synthesis (LPPS), where all reactants are dissolved in a suitable solvent, predates SPPS. While often more labor-intensive due to the need for purification after each step, LPPS offers advantages in terms of scalability for industrial production and can sometimes provide higher yields for shorter peptides. unibo.itresearchgate.net Direct synthesis by simply mixing l-alanine (B1666807) and l-valine (B1682139) is not feasible as it would result in a statistical mixture of four different dipeptides (Ala-Ala, Val-Val, Ala-Val, and Val-Ala). brainly.com Therefore, controlled, stepwise synthesis with protecting groups is essential.

Green Chemistry Approaches in Dipeptide Synthesis

In recent years, there has been a significant push to make peptide synthesis more environmentally friendly. Green chemistry principles focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. nii.ac.jp

Key green approaches applicable to l-Alanyl-l-valine synthesis include:

Greener Solvents: Replacing hazardous and reprotoxic solvents like DMF and DCM is a major goal. Propylene carbonate (PC) has been identified as a viable green polar aprotic solvent for both coupling and deprotection steps in solution-phase synthesis, providing yields comparable to or better than conventional solvents. google.com Other studies have explored using solvents like acetonitrile (B52724) (MeCN) and tetrahydrofuran (B95107) (THF) in combination with specific additives to improve yields and suppress racemization. rsc.org

Enzymatic Synthesis: Using enzymes like ligases or proteases offers a highly specific and environmentally benign alternative to chemical synthesis. creative-peptides.com These reactions are performed in aqueous media under mild conditions. For example, the enzymatic synthesis of the l-alanyl-l-alanine (B112206) cross-bridge in Enterococcus faecalis has been achieved in vitro using purified ligases. creative-peptides.com Similarly, L-amino acid esterase has been used for the efficient synthesis of the dipeptide Valyl-Glycine. researchgate.net This approach holds promise for the clean production of l-Alanyl-l-valine.

Continuous Flow Synthesis: Micro-flow reactors allow for precise control over reaction conditions, leading to rapid reactions, high yields, and reduced waste. mdpi.com Dipeptides have been synthesized in good yields (70-80%) in flow systems via acyl azide (B81097) intermediates. mdpi.com

Comparative Analysis of Yields and Purity from Various Solution-Phase Methods

The yield and purity of l-Alanyl-l-valine are highly dependent on the chosen solution-phase method, including the protecting groups, coupling reagents, and purification techniques employed. While SPPS is often faster for research-scale synthesis, solution-phase methods can be optimized for high purity and are very effective for large-scale manufacturing of dipeptides. unibo.itresearchgate.net For instance, a large-scale manufacturing process for L-alanyl-L-glutamine (B1664493) reports yields of 85-94% with liquid phase purity exceeding 99.5%. americanpeptidesociety.org

MethodDipeptide ExampleYieldPurityReference
N-Acyl-4-nitrobenzenesulfonamide ProtectionN-Fmoc-L-alanyl-L-valine methyl ester78%Not specified whiterose.ac.uk
TiCl₄-assisted Microwave SynthesisN-Fmoc-L-Cys(Bzl)-L-Ala-OMe70%Not specified
Acyl Azide in Micro-flow ReactorVarious Dipeptides70-80%Epimerization <1% mdpi.com
Phthalyl Protection (Industrial Scale)N(2)-L-alanyl-L-glutamine85%99.5% (crude) americanpeptidesociety.org
N-Carboxyanhydride (NCA) in WaterL-alanyl-L-phenylalanine70%Not specified

Enzymatic Synthesis of l-Alanyl-l-valine

The enzymatic approach to synthesizing dipeptides such as l-alanyl-l-valine has garnered significant attention as a sustainable and efficient alternative to traditional chemical methods. researchgate.net Biocatalysis offers the distinct advantages of high specificity, operating under mild reaction conditions, and eliminating the need for complex protection and deprotection steps for amino acid functional groups, which simplifies purification and reduces chemical waste. researchgate.netmdpi.com

Utilizing Proteases and Peptidases for Dipeptide Bond Formation

The formation of the peptide bond between l-alanine and l-valine can be effectively catalyzed by various hydrolytic enzymes, primarily proteases and peptidases. These enzymes, which naturally hydrolyze peptide bonds, can be manipulated to favor the reverse reaction—synthesis—under specific, non-aqueous, or kinetically controlled conditions. researchgate.net

Proteases are broadly classified and utilized for peptide synthesis. Serine proteases (e.g., trypsin, α-chymotrypsin) and cysteine proteases (e.g., papain, ficin) are commonly employed in kinetically controlled synthesis. mdpi.com In this approach, an activated acyl donor, typically an amino acid ester (e.g., l-alanine methyl ester), reacts with a nucleophilic amino acid (e.g., l-valine). The process involves the formation of an acyl-enzyme intermediate, which is then aminolyzed by the nucleophile to form the dipeptide. mdpi.com This method is generally faster and can result in higher yields compared to thermodynamically controlled synthesis. google.com

Aminopeptidases, a class of exopeptidases that cleave N-terminal amino acids from peptides, have also been demonstrated to be effective catalysts for dipeptide synthesis. nih.gov For instance, an aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP) has shown broad substrate specificity, successfully synthesizing various dipeptides using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in a high concentration of methanol (B129727). nih.gov This enzyme exhibits a preference for hydrophobic amino acids, suggesting its potential applicability for synthesizing l-alanyl-l-valine. nih.gov

Another important class of enzymes is the l-amino acid ligases (Lal), which are microbial enzymes capable of synthesizing dipeptides directly from unprotected l-amino acids in an ATP-dependent reaction. mdpi.comcore.ac.uk This method is particularly advantageous as it bypasses the need for amino acid derivatives. A dipeptide library, which included l-alanyl-l-valine, was successfully constructed using an l-amino acid ligase from Bacillus subtilis. core.ac.uk

The choice of enzyme and reaction conditions is critical for maximizing the yield of the desired dipeptide. The specificity of the enzyme for both the acyl donor and the amino acid acceptor plays a crucial role in the successful synthesis. nih.gov

Table 1: Enzymes and Methodologies for Dipeptide Synthesis

Enzyme ClassSpecific Enzyme ExampleSynthesis ApproachSubstratesReference
Serine Proteasesα-Chymotrypsin, TrypsinKinetically ControlledN-acylamino acid esters + Amino acid derivatives mdpi.comgoogle.com
Cysteine ProteasesPapain, FicinKinetically ControlledN-acylamino acid esters + Amino acid nucleophiles mdpi.com
AminopeptidasesAminopeptidase from Streptomyces septatus TH-2 (SSAP)Reverse ReactionFree amino acid + Aminoacyl methyl ester nih.gov
L-Amino Acid LigasesLal from Bacillus subtilisATP-dependent LigationUnprotected L-amino acids mdpi.comcore.ac.uk

Biocatalytic Efficiency and Stereoselectivity in Synthesis

A paramount advantage of enzymatic peptide synthesis is the inherent stereoselectivity of the biocatalysts. researchgate.net Enzymes possess a chiral active site, which allows them to distinguish between different stereoisomers of a substrate. mdpi.com This property ensures that the synthesis of l-alanyl-l-valine proceeds with high fidelity, yielding the specific l-l isomer without the formation of other diastereomers (l-d, d-l, or d-d). This eliminates the need for chiral purification steps that are often required in chemical synthesis. mdpi.com The stereoselectivity of enzymes like amine transaminases and proteases is a well-established principle in biocatalysis. mdpi.com

The biocatalytic efficiency of these processes is evaluated based on factors such as reaction time, molar yield, and productivity. For example, in the synthesis of l-alanyl-l-glutamine, a structurally similar dipeptide, an engineered E. coli expressing α-amino acid ester acyltransferase achieved a maximum molar yield of 94.7% and a productivity of 1.89 g/L/min. researchgate.net Similarly, a yeast biocatalyst expressing the same enzyme for l-alanyl-l-glutamine synthesis reached a maximum molar yield of approximately 80% and a productivity of 1.74 g·(L·min)⁻¹ under optimized conditions (25 °C, pH 8.5). nih.gov While these results are for a different dipeptide, they showcase the high efficiency achievable with enzymatic systems, which can be extrapolated to the synthesis of l-alanyl-l-valine.

The efficiency of the synthesis is highly dependent on optimizing reaction parameters, including pH, temperature, solvent system, and the ratio of substrates. nih.gov For instance, the synthesis of dipeptides by the aminopeptidase SSAP was conducted in 98% methanol, a condition under which the enzyme remained stable for over 100 hours. nih.gov This stability in organic solvents is crucial for shifting the reaction equilibrium towards synthesis rather than hydrolysis.

Table 2: Research Findings on Enzymatic Dipeptide Synthesis Efficiency

DipeptideBiocatalystHost OrganismKey FindingsReference
l-Alanyl-l-glutamineα-Amino acid ester acyltransferase (SsAet)E. coli (recombinant)Achieved a molar yield of 94.7% and productivity of 1.89 g/L/min. researchgate.net
l-Alanyl-l-glutamineα-Amino acid ester acyltransferase (SsAet)Komagataella phaffii (yeast)Optimized conditions (25 °C, pH 8.5) resulted in ~80% molar yield and 1.74 g·(L·min)⁻¹ productivity. nih.gov
Aspartyl-phenylalanine methyl esterAminopeptidase from S. septatus (SSAP)Streptomyces septatusSuccessfully synthesized in 98% methanol, demonstrating enzyme stability and reverse reaction capability. nih.gov
Dipeptide Library (incl. l-Alanyl-l-valine)L-Amino acid ligase (Lal)Bacillus subtilisEffectively synthesized dipeptides from unprotected L-amino acids. core.ac.uk

Molecular Structure and Conformational Analysis of L Alanyl L Valine

Advanced Spectroscopic Investigations

Spectroscopic methods are pivotal in determining the three-dimensional structure of peptides. For L-Alanyl-L-valine, a combination of techniques has been employed to understand its vibrational characteristics, chiral nature, and conformational preferences in different states.

Raman and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Assignments

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FT-IR) techniques, provides a detailed fingerprint of a molecule's structure. The infrared absorption spectra of the zwitterionic form of L-Alanyl-L-valine have been measured, yielding high-resolution data that reveal subtle but significant differences when compared to its isomer, L-valyl-L-alanine. researchgate.net These experimental spectra, obtained through a specialized dissolution, spray, and deposition technique, have been crucial for identifying molecular conformers and assigning specific vibrational bands. researchgate.net

The analysis and assignment of these bands are heavily supported by theoretical predictions. researchgate.net By comparing the experimental spectra with those of related amino acids and dipeptides, a comprehensive vibrational assignment can be achieved. researchgate.net For instance, studies on similar molecules like L-valine (B1682139) and L-alanine (B1666807) provide foundational data on the characteristic frequencies of functional groups such as the carboxylate (COO⁻), protonated amino group (NH₃⁺), and various C-H, C-C, and C-N stretching and bending modes. nih.govnih.gov The hydrogen bonding environment significantly influences the wavenumbers of these modes, causing deviations from their expected values. nih.gov

The table below summarizes key vibrational modes and their typical assignments in dipeptides like L-Alanyl-L-valine, based on studies of related compounds.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Functional Group Involved
O-H Stretch~3550Carboxylic Acid (COOH)
Asymmetric/Symmetric CH₃ Stretch2850-2950Methyl Groups (CH₃)
NH₃⁺ Asymmetric Stretch~3100Protonated Amino Group
Amide I (C=O Stretch)~1650-1680Peptide Bond
Amide II (N-H Bend, C-N Stretch)~1510-1570Peptide Bond
COO⁻ Symmetric Stretch~1400Carboxylate Group
O-H In-plane Bend1260-1440Carboxylic Acid (COOH)

This table is a generalized representation based on data from related amino acids and peptides. core.ac.uk

Raman Optical Activity (ROA) Spectroscopy for Chiral Conformations

Raman Optical Activity (ROA) is a powerful chiroptical spectroscopy technique that is exceptionally sensitive to the stereochemistry and conformation of chiral molecules in solution. researchgate.net While specific ROA studies focusing exclusively on L-Alanyl-L-valine are not extensively documented in the provided research, the methodology's application to similar dipeptides, such as L-alanyl-L-alanine (B112206), provides a clear framework for its potential use. researchgate.netnih.govcas.cz

ROA spectra measure the small intensity difference in the Raman scattering of right- and left-circularly polarized light. researchgate.net These differences are highly dependent on the three-dimensional arrangement of atoms, making ROA an ideal tool for detailed conformational analysis of peptides in their natural aqueous environment. researchgate.netnih.gov For dipeptides, ROA is particularly sensitive to the backbone dihedral angles (φ and ψ) and the rotations of side chains and terminal groups. cas.czacs.org Studies on L-alanyl-L-alanine have demonstrated that changes in pH, which alter the charge state of the molecule (cationic, zwitterionic, anionic), lead to distinct changes in the ROA spectra, indicating conformational shifts. nih.govcas.cz These experimental findings, when combined with quantum-chemical simulations, allow for the identification of predominant solution-state conformers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Studies for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of peptides in solution. cas.cz By analyzing parameters such as chemical shifts and spin-spin coupling constants, detailed insights into local conformations can be obtained. cas.czresearchgate.net For dipeptides, the conformational landscape is often complex due to flexibility and strong interactions with the aqueous solvent. researchgate.net

A comprehensive approach involves measuring experimental NMR data and comparing it with values computed for various possible conformers using quantum mechanical methods. cas.czresearchgate.net This comparison helps identify the most probable conformations present in the solution. cas.cz A study on a series of tripeptides with the sequence Alanyl-X-Alanine, where X included valine (L-alanyl-L-valinyl-L-alanine or AVA), successfully used this combined experimental and theoretical approach. pnas.org The analysis of dihedral angles for the central residue provides strong evidence that short peptides can adopt stable, preferred structures in an aqueous solution, rather than existing as a completely random coil. pnas.org These structures often reflect the intrinsic conformational propensities of the individual amino acid residues. pnas.org

Peptide FragmentDihedral Angle (φ)Dihedral Angle (ψ)Conformation Type
-Val- in AVA-100° to -140°+130° to +160°Extended β-sheet like

Data derived from studies on Alanyl-X-Alanine tripeptides. pnas.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light. muni.cz It is particularly useful for assessing the secondary structure of peptides and proteins. muni.cz The far-UV region of the CD spectrum (typically 180-240 nm) is sensitive to the peptide backbone conformation, allowing for the identification of characteristic structures like α-helices, β-sheets, and turns. muni.cz

For short peptides like L-Alanyl-L-valine, CD spectra can reveal propensities for specific conformations. Studies on oligomers of L-alanine and other short peptides show that even di- and tripeptides can exhibit distinct CD signals that are not simply "random coil". nih.govresearchgate.net For example, investigations into tripeptides have shown that they can adopt stable structures in solution, such as extended β-sheet-like or polyproline II (PPII) conformations, which are identifiable by their unique CD spectral signatures. pnas.orgnih.gov The combination of CD with vibrational spectroscopy (FT-IR, Raman) and NMR provides a powerful toolkit for validating the structural models of these peptides in solution. nih.gov

Computational Chemistry and Theoretical Modeling

Theoretical modeling is an indispensable partner to experimental spectroscopy in the structural analysis of peptides. Computational methods allow for the prediction of molecular properties and provide a framework for interpreting complex spectral data.

Density Functional Theory (DFT) Calculations for Structural Prediction and Vibrational Modes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of L-Alanyl-L-valine, DFT calculations are essential for predicting stable molecular geometries and simulating vibrational spectra. researchgate.netaps.org

Researchers perform DFT calculations to identify various low-energy conformers of the dipeptide. researchgate.net These calculations can model the molecule in the gas phase or, more realistically, in solution by using models like the self-consistent reaction field (SCRF) to approximate the solvent environment. researchgate.net The optimized geometries from these calculations provide theoretical bond lengths and angles. researchgate.net

Furthermore, DFT is used to compute harmonic vibrational frequencies and intensities for the identified conformers. researchgate.netnih.gov These theoretical spectra are then compared with the experimental FT-IR and Raman spectra. researchgate.netresearchgate.net A good agreement between the calculated and measured spectra validates the predicted structure and allows for a definitive assignment of the observed vibrational bands to specific atomic motions within the molecule. researchgate.netaps.orgresearchgate.net Scaling factors are often applied to the calculated frequencies to correct for systematic errors in the theoretical method and the neglect of anharmonicity. core.ac.uk This combined experimental and computational approach has been successfully applied to L-Alanyl-L-valine and its isomers, enabling the identification of conformers from their unique vibrational signatures. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational free-energy landscape of peptides by simulating the atomic motions of the system over time. acs.org For dipeptides like l-Alanyl-l-valine, MD simulations reveal a complex landscape of accessible conformations, influenced by the interplay between the peptide backbone and the specific amino acid side chains. ethz.chacs.org

Research on dipeptides demonstrates that the conformational preferences are highly sensitive to the chemical nature of the side chains. acs.org The alanine (B10760859) dipeptide, a simpler analogue, has been extensively studied to map its potential energy surface and understand transitions between stable conformations, such as the C5 and C7eq forms. researchgate.netaps.org The substitution of the second alanine residue with a bulkier, hydrophobic valine residue in l-Alanyl-l-valine introduces significant steric constraints that shape its conformational landscape. The isopropyl group of the valine side chain restricts the rotational freedom around the backbone dihedral angles (φ and ψ), leading to a different distribution of stable and transient structures compared to the alanine dipeptide. illinois.eduacs.org

MD simulations in explicit water have been used to study catalytically active peptides containing phenylalanine and other residues, showing that the secondary structures and conformational flexibility can be mapped, and that these peptides tend to favor folded conformations. nih.gov Studies comparing l-Alanyl-l-valine (AV) and its isomer l-valyl-l-alanine (VA) have found differences in their properties, such as thermal stability and sorption capacity, which are directly linked to their conformational differences and how they interact with their environment. kpfu.ru The sequence of amino acids clearly affects the nanostructures formed, indicating that the conformational landscapes of AV and VA are distinct. kpfu.ru These simulations, often spanning nanoseconds or longer, allow for the characterization of dominant conformational clusters and the kinetics of interconversion between them. acs.orgaps.org

Table 1: Key Findings from MD Simulations of Dipeptides

Feature Observation Relevance to l-Alanyl-l-valine
Conformational Transitions Transitions between major conformers (e.g., C5, C7eq) can occur on the picosecond to nanosecond timescale. aps.org The bulkier valine side chain is expected to influence the energy barriers and rates of these transitions.
Solvent Effect The solvent model (explicit vs. implicit) significantly impacts the observed conformational states. researchgate.netrsc.org Accurate simulation of l-Alanyl-l-valine requires careful consideration of solvation to capture its behavior in aqueous environments.
Side Chain Influence The size and polarity of side chains dictate the accessible regions of the conformational space. acs.orgacs.org The alanine and valine side chains in l-Alanyl-l-valine create a unique conformational landscape compared to homodipeptides like l-Alanyl-l-alanine.

| Structural Stability | l-Alanyl-l-valine exhibits higher thermal stability compared to l-valyl-l-alanine. | This suggests that the specific arrangement of residues in l-Alanyl-l-valine leads to more stable folded conformations. |

Ramachandran Plot Analysis for Dipeptide Backbone Conformations

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed regions for the backbone dihedral angles phi (φ) and psi (ψ) of amino acid residues in a polypeptide chain. pnas.org The plot reveals that due to steric hindrance, most combinations of φ and ψ angles are disallowed, leading to specific, favored conformational regions corresponding to common secondary structures. pnas.orgletstalkacademy.com

For a dipeptide like l-Alanyl-l-valine, the Ramachandran plot is influenced by both the alanine and valine residues. Alanine, with its small methyl side chain, has a relatively large area of allowed conformations on the plot. letstalkacademy.comresearchgate.net In contrast, the larger isopropyl side chain of valine imposes more significant steric restrictions. acs.org This means the conformational freedom of the valine residue within the dipeptide is more limited than that of the alanine residue.

Theoretical studies on dipeptide analogues show distinct preferences for specific regions of the Ramachandran map. For example, dipeptides belonging to the Val-Ala class in crystal structures tend to adopt conformations with φ and ψ dihedral angles around -137° and 155°, respectively, which falls into the β-sheet region in the upper left quadrant of the plot. rsc.org While glycine (B1666218) has the largest accessible area on the plot, alanine is more restricted, and valine is even more so. acs.orgletstalkacademy.com The presence of the valine residue in l-Alanyl-l-valine would therefore be expected to favor conformations within the β-sheet and polyproline II (pPII) regions, while disfavoring regions that would cause steric clashes with its branched side chain.

Table 2: Representative Dihedral Angles for Dipeptide Conformations

Conformation Approximate φ Angle Approximate ψ Angle Location on Ramachandran Plot
β-Sheet -135° +135° Upper Left Quadrant
Right-handed α-Helix -57° -47° Lower Left Quadrant
Polyproline II (pPII) -75° +145° Upper Left Quadrant

| Left-handed α-Helix | +57° | +47° | Upper Right Quadrant |

Note: These are general values; specific angles for l-Alanyl-l-valine would be determined by its unique energy landscape.

Theoretical Studies of Chemical Shielding Anisotropy (CSA) in Peptide Backbone

Chemical Shielding Anisotropy (CSA) is a property of atomic nuclei in a molecule that describes how the orientation of the molecule with respect to an external magnetic field affects the nuclear magnetic resonance (NMR) signal. nih.gov Theoretical studies, primarily using Density Functional Theory (DFT), have become crucial for calculating and interpreting the CSA tensors of nuclei in the peptide backbone, such as ¹³C, ¹⁵N, and ¹H. nih.govnih.gov

The magnitude and orientation of the CSA tensor are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. nih.gov Detailed theoretical investigations on the model dipeptide l-Alanyl-l-alanine have shown that the effective CSA values for various backbone nuclei are strongly dependent on the backbone torsion angles φ and ψ. nih.govebi.ac.uk These calculations allow the creation of shielding surfaces that map CSA values onto the Ramachandran plot, providing a powerful link between experimentally measured NMR parameters and the three-dimensional structure. nih.govillinois.edu

For l-Alanyl-l-valine, the principles derived from l-Alanyl-l-alanine studies are applicable, but the CSA values would be modulated by the valine side chain. Quantum chemical investigations of ¹³Cα chemical shielding tensors in crystalline peptides have shown that residues like alanine and valine exhibit distinct CSA values depending on whether they are in a helical or sheet geometry. nih.gov For instance, solid-state NMR studies combined with ab initio Hartree-Fock calculations have determined the ¹³Cα chemical shift anisotropy for valine residues in sheet geometries to be large and in good agreement with theoretical predictions. nih.gov

Theoretical models have been developed to predict ¹⁵N chemical shifts by including not only the local fragment (e.g., formyl-l-alanyl-l-valine amide) but also hydrogen bond partners and electrostatic effects from the rest of the protein. illinois.edu Such studies underscore the sensitivity of CSA to both local backbone conformation (φ, ψ angles) and longer-range interactions, making it a valuable parameter for detailed structural analysis. nih.govillinois.edu

Impact of Environmental Factors on Conformation

pH-Induced Conformational Changes

The conformation of l-Alanyl-l-valine in solution is significantly influenced by the pH of the environment. Like other peptides, it exists in different ionization states depending on the pH. In acidic conditions (low pH), the N-terminal amino group is protonated (-NH₃⁺) and the C-terminal carboxyl group is neutral (-COOH), resulting in a net positive charge (cationic form). In basic conditions (high pH), the amino group is neutral (-NH₂) and the carboxyl group is deprotonated (-COO⁻), yielding a net negative charge (anionic form). Near neutral pH, the peptide exists as a zwitterion, with both a protonated amino group and a deprotonated carboxyl group (-NH₃⁺ and -COO⁻), resulting in a net neutral charge. ebi.ac.ukresearchgate.net

These changes in the molecular charge state induce conformational adjustments. nih.govcas.cz Studies on the analogous dipeptide l-Alanyl-l-alanine using Raman Optical Activity (ROA) spectroscopy and DFT computations have provided detailed insights into these changes. nih.govcas.cz It was found that the zwitterionic form tends to stabilize β-sheet-like structures. While the cationic form shows only minor backbone conformational changes compared to the zwitterion, the anionic form is more flexible and can adopt multiple conformations, primarily due to the rotation of the -NH₂ group and changes in the ψ backbone angle. researchgate.netnih.gov

For l-Alanyl-l-valine, similar pH-dependent behavior is expected. The transition between these ionization states alters the electrostatic interactions within the molecule and with the surrounding solvent, thereby shifting the conformational equilibrium. rsc.org The presence of the bulky, nonpolar valine side chain likely influences the specific ensemble of conformations adopted by each ionic species compared to simpler dipeptides.

Solvent Effects on Molecular Structure

The surrounding solvent plays a critical role in determining the molecular structure and conformational preferences of dipeptides. rsc.org The choice of solvent can alter the delicate balance of intra- and intermolecular interactions that stabilize a particular conformation. kpfu.rursc.org

In aqueous solutions, water molecules form hydrogen bonds with the polar groups of the l-Alanyl-l-valine backbone (the amide and terminal groups), which helps to stabilize the zwitterionic form. rsc.orgresearchgate.net The hydrophobic isopropyl side chain of the valine residue, however, interacts unfavorably with water, leading to hydrophobic effects that can influence the peptide's folding and conformational preferences.

The impact of the solvent is highlighted by studies showing that changing the crystallization solvent can lead to different crystal structures and molecular conformations. For instance, growing dipeptide crystals in less polar solvents like methanol (B129727) or tetrahydrofuran (B95107) instead of water has been shown to alter the conformation from a compact, bent structure to a more extended one, similar to that found in β-sheets. rsc.org Furthermore, research on l-Alanyl-l-valine has demonstrated that its interaction with various organic vapors can alter the morphology of thin films of the dipeptide, indicating solvent-induced structural rearrangements. kpfu.ru The solubility of the constituent amino acid l-valine has been shown to decrease in aqueous solutions with the addition of organic solvents like ethanol (B145695), acetone, and isopropanol, reflecting the complex interplay of solute-solvent interactions. acs.org

Table 3: Effect of Solvent on Dipeptide Properties

Solvent Type General Effect Specific Observation
Water Stabilizes zwitterionic forms and polar interactions. rsc.org The hydration shell around the peptide backbone is crucial for its conformational ensemble. acs.org
Organic Solvents (e.g., Methanol, Ethanol) Can favor different conformations by altering hydrogen bonding and polarity. kpfu.rursc.org Solubility of l-valine decreases as the concentration of ethanol in water increases. acs.org

| Organic Vapors | Can induce changes in the surface morphology of dipeptide films. kpfu.ru | l-Alanyl-l-valine shows different sorption capacities for various organic vapors, indicating specific interactions. kpfu.ru |

Solid-State Polymorphism and Crystal Structures

In the solid state, l-Alanyl-l-valine can exist in well-defined three-dimensional crystal structures. nih.gov The specific arrangement of molecules in the crystal lattice is determined by a network of intermolecular interactions, primarily hydrogen bonds involving the N-terminal amino group, the C-terminal carboxyl group, and the peptide backbone amide group. researchgate.net

The crystal structure of l-Alanyl-l-valine has been determined, and its data is available in the Cambridge Structural Database (CSDC number 175883). nih.gov Like other amino acids and small peptides, the molecules in the crystal exist in their zwitterionic form. researchgate.netiphy.ac.cn

Peptides can exhibit polymorphism, which is the ability to crystallize into more than one distinct crystal structure or polymorph. nih.gov These different polymorphs can have different physical properties. While specific polymorphic studies on l-Alanyl-l-valine are not widely reported, the phenomenon is common in similar biomolecules. For example, the tripeptide l-Ala-l-Pro-Gly monohydrate undergoes a reversible, first-order solid-to-solid phase transition at low temperatures. nih.gov

Studies on l-Alanyl-l-valine under high pressure have revealed significant changes in its crystal structure. One study reported a considerable reduction in the crystal cell volume and a decrease in the thermal motion of the valine side chain under pressure, which caused a large conical void in the crystal structure to close up. researchgate.net This demonstrates that the solid-state structure of l-Alanyl-l-valine is not static and can be modulated by environmental factors like pressure, potentially leading to different polymorphic phases.

Table 4: List of Chemical Compounds

Compound Name
l-Alanyl-l-valine
l-Alanyl-l-alanine
l-valyl-l-alanine
Alanine
Valine
Glycine
Methanol
Tetrahydrofuran
Ethanol
Acetone
Isopropanol

Biochemical Pathways and Enzymatic Interactions Involving L Alanyl L Valine

Biosynthesis and Metabolic Fates of Constituent Amino Acids (Alanine and Valine)

The dipeptide l-alanyl-l-valine is composed of the amino acids alanine (B10760859) and valine. Understanding the biochemical pathways of these constituent amino acids is fundamental to comprehending the metabolism of the dipeptide itself.

Pyruvate (B1213749) as a Common Precursor

Pyruvate, a key intermediate in central metabolism, serves as a crucial precursor for the synthesis of both alanine and valine. wikipedia.orglibretexts.orgontosight.ainih.gov Derived primarily from glycolysis, pyruvate's fate is a critical branch point, leading to various metabolic pathways, including the synthesis of these non-essential and essential amino acids, respectively. wikipedia.orgnih.govwikipedia.orgmdpi.com The phosphoenolpyruvate–oxaloacetate–pyruvate (POP) node is a central switch point in cellular metabolism, directing carbon flow towards the synthesis of numerous amino acids, including valine. mdpi.com

The metabolic journey of alanine is closely tied to the glucose-alanine cycle, a process that shuttles nitrogen from peripheral tissues, like muscle, to the liver. wikipedia.orglibretexts.orgcreative-proteomics.com In muscle, amino groups are transferred to pyruvate, forming alanine. libretexts.org This alanine is then transported to the liver, where it is converted back to pyruvate, which can then be used for gluconeogenesis to produce glucose. wikipedia.orgcreative-proteomics.com

Valine, one of the branched-chain amino acids (BCAAs), also originates from pyruvate. wikipedia.orgontosight.aiagriculturejournals.cz The synthesis of valine is a more complex, multi-step process compared to the direct transamination of pyruvate to alanine. libretexts.orgagriculturejournals.cz

Transamination Reactions in Amino Acid Synthesis

Transamination is a fundamental biochemical reaction in amino acid metabolism, involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orgdavuniversity.orgtaylorandfrancis.com This reversible reaction is crucial for both the synthesis and degradation of amino acids. davuniversity.org

Alanine is synthesized from pyruvate through a single transamination reaction. libretexts.orgontosight.aiagriculturejournals.cz In this reaction, the amino group from a donor molecule, often glutamate (B1630785), is transferred to pyruvate, yielding alanine and α-ketoglutarate. wikipedia.orgjove.com This process is readily reversible, allowing for the interconversion of alanine and pyruvate, which links amino acid metabolism with glycolysis and the citric acid cycle. wikipedia.org

The final step in valine biosynthesis is also a transamination reaction. wikipedia.orgagriculturejournals.cz The precursor, α-ketoisovalerate, accepts an amino group to form valine. wikipedia.org This reaction is catalyzed by a branched-chain amino acid transaminase. agriculturejournals.cz

Enzymes Involved in Alanine and Valine Biosynthesis

The biosynthesis of alanine and valine is orchestrated by a specific set of enzymes that catalyze each step of their respective pathways.

Alanine Biosynthesis:

Alanine Transaminase (ALT) , also known as glutamate-pyruvate transaminase (GPT), is the primary enzyme responsible for the synthesis of alanine from pyruvate. creative-proteomics.comagriculturejournals.cz It facilitates the reversible transfer of an amino group from glutamate to pyruvate. creative-proteomics.com

Valine Biosynthesis:

The biosynthesis of valine from pyruvate is a four-step enzymatic pathway. wikipedia.orgagriculturejournals.cz

Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS), catalyzes the first committed step in valine biosynthesis. nih.govwikipedia.orgyeastgenome.orguniprot.org It condenses two molecules of pyruvate to form α-acetolactate. wikipedia.orgwikipedia.orguniprot.org This enzyme is also involved in the biosynthesis of other branched-chain amino acids, leucine (B10760876) and isoleucine. wikipedia.orgyeastgenome.orgasm.orgnih.gov

Ketol-acid Reductoisomerase (KARI) , also known as acetohydroxy acid isomeroreductase, catalyzes the second step, which involves a reduction and an alkyl migration of α-acetolactate to form α,β-dihydroxyisovalerate. wikipedia.orguniprot.orguniprot.orgmdpi.comebi.ac.uk

Dihydroxyacid Dehydratase (DHAD) is the third enzyme in the pathway and catalyzes the dehydration of α,β-dihydroxyisovalerate to produce α-ketoisovalerate. wikipedia.orgagriculturejournals.czresearchgate.netnih.gov

Branched-Chain Amino Acid Transaminase (BCAT) catalyzes the final step, the transamination of α-ketoisovalerate to yield valine. agriculturejournals.czwikipedia.orgnih.govwikipedia.orgoup.com

The enzymes involved in the biosynthesis of branched-chain amino acids, including valine, are conserved across bacteria, fungi, and plants. nih.gov

Table 1: Key Enzymes in Alanine and Valine Biosynthesis

Enzyme Abbreviation Role in Biosynthesis
Alanine Transaminase ALT Catalyzes the synthesis of alanine from pyruvate. creative-proteomics.comagriculturejournals.cz
Acetolactate Synthase ALS/AHAS Catalyzes the first step in valine biosynthesis. nih.govwikipedia.orgyeastgenome.orguniprot.org
Ketol-acid Reductoisomerase KARI Catalyzes the second step in valine biosynthesis. wikipedia.orguniprot.orguniprot.orgmdpi.comebi.ac.uk
Dihydroxyacid Dehydratase DHAD Catalyzes the third step in valine biosynthesis. wikipedia.orgagriculturejournals.czresearchgate.netnih.gov
Branched-Chain Amino Acid Transaminase BCAT Catalyzes the final step in valine biosynthesis. agriculturejournals.czwikipedia.orgnih.govwikipedia.orgoup.com

Regulation of Amino Acid Biosynthetic Pathways

The biosynthesis of amino acids is a tightly regulated process to ensure that the cellular supply of each amino acid meets the metabolic demand without wasteful overproduction. This regulation occurs at both the genetic and enzymatic levels. nih.govannualreviews.org

In the case of alanine, its synthesis is influenced by the availability of its precursors, pyruvate and amino group donors. wikipedia.org In Escherichia coli, the expression of genes involved in alanine synthesis, such as avtA and yfbQ, is modestly repressed by alanine. nih.gov

The regulation of valine biosynthesis, as part of the branched-chain amino acid pathway, is more complex and involves feedback inhibition and genetic regulation. wikipedia.orgnih.gov The end products of the pathway—valine, leucine, and isoleucine—can inhibit the activity of key enzymes. researchgate.net For instance, valine can act as a feedback inhibitor of acetolactate synthase, the first enzyme in its biosynthetic pathway. wikipedia.orgnih.govuniprot.org This feedback inhibition is a rapid mechanism to control the metabolic flux through the pathway. researchgate.net

In bacteria, the genes encoding the enzymes for branched-chain amino acid biosynthesis are often organized into operons, allowing for coordinated regulation of their expression. wikipedia.orgnih.gov For example, in E. coli, the ilv operons are subject to complex regulatory networks that respond to the cellular levels of branched-chain amino acids. nih.gov

Enzymatic Hydrolysis and Degradation of l-Alanyl-l-valine

Peptidases and Their Substrate Specificity

The breakdown of dipeptides like l-alanyl-l-valine is carried out by enzymes known as peptidases or proteases. These enzymes catalyze the hydrolysis of the peptide bond that links the two amino acid residues.

Peptidases exhibit varying degrees of substrate specificity. Some are highly specific, recognizing and cleaving only particular peptide bonds, while others have broader specificity. The hydrolysis of a dipeptide like l-alanyl-l-valine would typically be carried out by dipeptidases, a class of exopeptidases that cleave peptide bonds at the N-terminal or C-terminal end of a polypeptide chain.

The specific peptidases that act on l-alanyl-l-valine would depend on the organism and the cellular location. For instance, in the context of digestion and absorption in mammals, dipeptides can be hydrolyzed by peptidases located on the brush border membrane of intestinal epithelial cells or by cytosolic peptidases after being transported into the cells.

The degradation of l-alanyl-l-valine releases its constituent amino acids, alanine and valine, into the cellular pool. These amino acids can then be utilized for protein synthesis, serve as precursors for other biomolecules, or be catabolized for energy. The metabolic fates of alanine and valine following their release from the dipeptide would follow their respective catabolic pathways. Alanine can be converted back to pyruvate, which can enter the citric acid cycle or be used for gluconeogenesis. nih.govsmpdb.ca Valine, as a branched-chain amino acid, undergoes a series of reactions initiated by transamination, and its carbon skeleton is ultimately broken down into intermediates that can enter the citric acid cycle. mdpi.comwikipedia.org

Kinetic Studies of Dipeptide Cleavage

The cleavage of the peptide bond in dipeptides is a critical process, often catalyzed by peptidases or acidic conditions. Studies on dipeptide hydrolysis reveal that the reaction typically follows first-order kinetics. nih.gov The rate of this cleavage can be significantly influenced by environmental factors such as temperature and pH. For instance, the degradation of l-Alanyl-l-glutamine (B1664493), a related dipeptide, was found to be slowest at a pH of approximately 6.0. nih.gov

Kinetic parameters for the hydrolysis of various dipeptides have been determined under different catalytic conditions. Using ion-exchange resins like Dowex-50 as a catalyst, the hydrolysis kinetics for several dipeptides were studied at 104.0°C. The calculated enthalpies (ΔH) and entropies (ΔS) of activation provide insight into the transition state of the reaction. acs.org While direct kinetic data for l-Alanyl-l-valine under these specific conditions is not detailed, the values for related dipeptides illustrate the thermodynamic landscape of peptide bond cleavage. acs.org Another study involving strong acid catalysis (2 M HCl) also determined kinetic parameters for the simultaneous hydrolysis and sequence-inversion of several dipeptides, highlighting the conformational effects of amino acid side chains on reaction rates. rsc.orgrsc.org

Table 1: Activation Parameters for Dipeptide Hydrolysis Catalyzed by Dowex-50 at 104.0°C acs.org
DipeptideEnthalpy of Activation (ΔH) (kcal/mol)Entropy of Activation (ΔS) (cal/deg·mol)
Glycylglycine22.5-8.77
DL-Alanylglycine21.9-10.4
Glycyl-L-leucine20.7-12.8
Glycyl-DL-valine21.2-12.5
DL-Leucylglycine22.0-14.1

Influence of Dipeptide Sequence on Degradation Kinetics

The sequence of amino acids in a dipeptide has a profound effect on its chemical and physical properties, including its degradation and interaction kinetics. A comparative study of l-Alanyl-l-valine and its isomer, l-Valyl-l-alanine, revealed significant differences in their sorption properties and the thermal stability of their inclusion compounds. rsc.orgresearchgate.net Generally, l-Valyl-l-alanine demonstrated a greater capacity for sorbing organic compounds and water. science.gov However, the clathrates (inclusion compounds) formed with l-Alanyl-l-valine exhibited higher thermal stability. rsc.orgresearchgate.netscience.gov

This sequence-dependent behavior extends to enzymatic degradation. The substrate specificity of peptidases is a key determinant of cleavage kinetics. Peptide transporters also show sequence preference; for example, the PEPT2 transporter has a higher affinity for dipeptides containing hydrophobic side chains like valine. researchgate.net The position of the amino acid within the peptide is also critical; having alanine at the N-terminus generally maintains high affinity for PEPT2. researchgate.net The rate constants for the degradation of glutamine-containing dipeptides were shown to decrease in the order: Gly-Gln, Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln, demonstrating a clear influence of the N-terminal amino acid residue on stability. nih.gov

Table 2: Comparative Sorption Capacity of l-Alanyl-l-valine (Ala-Val) and l-Valyl-l-alanine (Val-Ala) for Various Vapors researchgate.net
CompoundSorption by this compound (mol/mol)Sorption by Val-Ala (mol/mol)
Water0.180.25
Methanol (B129727)0.150.33
Ethanol (B145695)0.100.20
Acetone0.080.14
Chloroform0.050.33

Interaction with Biological Macromolecules

l-Alanyl-l-valine interacts with various biological macromolecules, influencing their structure and function. These interactions are crucial for its transport, metabolism, and potential role in cellular signaling.

Binding Studies with Proteins and Enzymes

As a dipeptide containing branched-chain amino acids, l-Alanyl-l-valine is a potential ligand for proteins involved in amino acid transport and metabolism. The leucine/isoleucine/valine-binding protein (LIV-BP) in Escherichia coli is a key component of the high-affinity active transport system for these amino acids. nih.gov Binding studies show that when a ligand such as L-valine (B1682139) binds to this protein, the protein undergoes a significant conformational change, contracting and becoming more compact. This substrate-induced "hinge-twist" motion is essential for the transport process. nih.gov

Enzymes involved in the valine degradation pathway are also key interaction partners. For example, branched-chain-amino-acid transaminase catalyzes the first step in valine catabolism. genome.jp Subsequent enzymes like isobutyryl-CoA dehydrogenase and methacrylyl-CoA hydratase further process valine metabolites. nih.gov While these enzymes act on the constituent amino acid, the dipeptide itself is a substrate for various peptidases that first cleave it into free L-alanine (B1666807) and L-valine.

Role in Signal Transduction Pathways

While small dipeptides are not typically primary signaling molecules, their constituent amino acids can act as agonists for certain receptors, thereby participating in signal transduction. L-amino acids, including L-valine and L-alanine, are known agonists for the Calcium-Sensing Receptor (CaSR). nih.gov Activation of CaSR can trigger intracellular signaling cascades that play a role in preventing and treating conditions like inflammatory bowel disease. nih.gov For instance, CaSR activation by tryptophan can inhibit the NF-κB and MAPK pathways. nih.gov Therefore, the hydrolysis of l-Alanyl-l-valine into its constituent amino acids could provide ligands for CaSR, indirectly linking the dipeptide to these anti-inflammatory signaling pathways. nih.gov

Signal transduction pathways often involve a cascade of protein activations, such as those initiated by G-protein coupled receptors, which can amplify an initial signal. quizlet.comyoutube.com The binding of a ligand to a receptor initiates a conformational change that propagates the signal inside the cell, often involving second messengers like cyclic AMP (cAMP) or calcium ions. khanacademy.org The release of L-alanine and L-valine from the dipeptide could thus contribute to the pool of amino acids available to modulate such pathways.

Peptide-Membrane Interactions

The interaction of peptides with lipid membranes is governed by factors like hydrophobicity and charge. The amino acid sequence plays a critical role in these interactions. nih.gov Non-polar residues such as alanine and valine are important for the adsorption of peptides onto a membrane. nih.govmdpi.com However, studies on amphipathic peptides have shown that those made with less hydrophobic residues like valine and alanine are significantly less adsorbed to the membrane compared to peptides containing the more hydrophobic phenylalanine. nih.gov

The hydrophobicity of a peptide, often defined by the percentage of hydrophobic residues, influences its ability to partition into the membrane lipid bilayer, a key step for permeabilization. mdpi.com The position of the residues also matters; peptides with positively charged side chains exposed at the ends of the sequence tend to bind more frequently to membranes. nih.gov The specific sequence of l-Alanyl-l-valine, being a small, neutral dipeptide composed of moderately hydrophobic residues, suggests it would have a modest interaction with lipid bilayers compared to larger, more amphipathic, or charged peptides.

Role and Implications in Biological Systems

Physiological Significance of Dipeptides

Dipeptides, short chains consisting of two amino acids linked by a peptide bond, are fundamental molecules in biology. ontosight.ai They serve as building blocks for the synthesis of larger proteins, can be utilized as energy sources, and may participate in cellular signaling pathways. ontosight.ai The specific dipeptide l-alanyl-l-valine is recognized for its potential applications in both the pharmaceutical and nutritional fields, particularly in areas related to muscle growth and recovery. ontosight.ai

The constituent amino acids of l-alanyl-l-valine, l-alanine (B1666807) and l-valine (B1682139), each contribute to its physiological importance. L-valine is an essential branched-chain amino acid (BCAA) that the human body cannot produce on its own. caringsunshine.com It is crucial for muscle metabolism, tissue repair, and promoting mental vigor. drugbank.comartgerecht.com L-alanine, a non-essential amino acid, plays a key role in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.

The transport and hydrolysis of dipeptides are critical aspects of their physiological function. Studies using hamster small intestine have shown that l-alanyl-l-valine is hydrolyzed within the intestinal cells, a characteristic of what are termed "deep" dipeptides. nih.gov This intracellular breakdown allows for the efficient absorption and utilization of its constituent amino acids.

Interactions with Cellular Processes

The influence of l-alanyl-l-valine extends to various cellular processes, primarily through the actions of its constituent amino acids after hydrolysis.

Protein Synthesis: As a source of l-alanine and the essential BCAA l-valine, this dipeptide directly contributes to the pool of amino acids available for protein synthesis. ontosight.ai Valine, along with leucine (B10760876) and isoleucine, is particularly important for muscle protein synthesis and can aid in muscle tissue recovery and repair. caringsunshine.comdrugbank.com

Cell Signaling: Peptides can modulate cellular activities by binding to receptors or enzymes. smolecule.com While specific signaling pathways directly activated by intact l-alanyl-l-valine are not extensively detailed in the provided results, the BCAA l-valine is known to be involved in signaling pathways that regulate metabolism and cell growth. drugbank.com For instance, BCAAs can activate the mTOR signaling pathway, a key regulator of protein synthesis. nih.gov

Cell Culture Applications: In the realm of biotechnology, dipeptides are utilized to enhance the performance of cell culture media. Peptides like N,N'-di-L-Alanyl-L-Cystine (cQrex® AC) are developed to overcome the poor solubility of certain amino acids, thereby improving the efficiency and productivity of biopharmaceutical production. drug-dev.com This highlights the practical application of dipeptide chemistry in controlled cellular environments.

Contribution to Metabolic Homeostasis

Metabolic homeostasis, the maintenance of a stable internal metabolic environment, is crucial for health, and amino acids play a significant role in this balance. frontiersin.org The dipeptide l-alanyl-l-valine contributes to this equilibrium through the metabolic actions of alanine (B10760859) and valine.

Energy Metabolism: The catabolism of BCAAs like valine initiates in muscle tissue and produces intermediates that can be used for ATP generation. drugbank.com Specifically, the breakdown of valine yields propionyl-CoA, a precursor for succinyl-CoA, which can enter the citric acid cycle to produce energy. drugbank.com Valine is therefore considered a glucogenic amino acid, meaning it can be converted to glucose. biologyonline.com

Glucose Homeostasis: Research indicates that individual BCAAs have distinct effects on metabolic health. Studies in mice have shown that reducing dietary valine can partially improve glucose homeostasis. nih.gov Conversely, imbalances in BCAA levels have been associated with metabolic disorders. For example, altered plasma concentrations of valine and other amino acids are being investigated as potential biomarkers for predicting the progression of diabetic kidney disease. mdpi.com

Inter-organ Metabolism: The glucose-alanine cycle, in which l-alanine participates, is a vital inter-organ metabolic pathway. It facilitates the removal of nitrogen from muscles and other tissues and its transport to the liver for conversion into urea (B33335), while also providing a carbon skeleton (pyruvate) for gluconeogenesis. The l-alanyl-l-glutamine (B1664493) dipeptide, for instance, showcases how alanine can work in tandem with other amino acids to support metabolic demands during catabolic states. cambridge.org

Considerations in Specific Biological Contexts

The role of l-alanyl-l-valine and its constituent amino acids can be particularly significant in certain biological situations.

Exercise and Muscle Metabolism: During physical activity, BCAAs are catabolized in muscle tissue to provide energy. caringsunshine.comdrugbank.com Supplementation with BCAAs, including valine, has been studied for its potential to reduce exercise-induced muscle damage and soreness. caringsunshine.com Some research also suggests that BCAAs might reduce the perception of fatigue during prolonged exercise by competing with tryptophan for transport into the brain, thereby lowering serotonin (B10506) synthesis. caringsunshine.com

Intestinal Absorption: The mechanism of dipeptide absorption in the intestine is a specific biological context of interest. Research has shown that the uptake of neutral dipeptides like l-alanyl-l-alanine (B112206) involves both the transport of the intact peptide and the absorption of free amino acids released by extracellular hydrolysis. portlandpress.com However, the interactions between different dipeptides during absorption can be complex, suggesting the presence of multiple uptake systems. portlandpress.com

Metabolic Disorders: The metabolism of branched-chain amino acids is an area of intense research in the context of metabolic diseases. Elevated levels of BCAAs are linked to insulin (B600854) resistance and type 2 diabetes. mdpi.com Studies have demonstrated that specifically reducing dietary isoleucine and valine can restore metabolic health in obese mice, highlighting their role as key regulators of metabolic health. nih.gov

Table of Research Findings on l-Alanyl-l-valine and its Constituents

Area of Research Key Finding Organism/Model Reference
Intestinal Hydrolysis l-Alanyl-l-valine is hydrolyzed within the intestinal cell ("deep" hydrolysis). Hamster small intestine nih.gov
Intestinal Uptake The uptake of neutral dipeptides can involve both intact peptide transport and absorption of free amino acids. Hamster jejunum portlandpress.com
Metabolic Effects Reducing dietary valine partially improves glucose homeostasis. Mice nih.gov
Muscle Metabolism BCAAs, including valine, are catabolized in muscle for energy and are important for protein synthesis and repair. Humans, Animals caringsunshine.comdrugbank.com
Fatigue BCAAs may reduce exercise-induced fatigue by competing with tryptophan for brain entry. Humans caringsunshine.com

| Metabolic Disorders | Altered plasma levels of valine are associated with diabetic kidney disease. | Humans | mdpi.com |

Table of Mentioned Compounds

Compound Name
l-Alanyl-l-valine
l-Alanine
l-Valine
l-Leucine
l-Isoleucine
l-Alanyl-l-glutamine
N,N'-di-L-Alanyl-L-Cystine
Propionyl-CoA
Succinyl-CoA
Tryptophan
Serotonin
Pyruvate (B1213749)
Glucose

Analytical Chemistry of L Alanyl L Valine

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical interrogation of L-Alanyl-L-valine. Various methods are utilized to separate it from other components and to determine its concentration.

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., UV, Photometric Detection, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for the analysis of amino acids and peptides like L-Alanyl-L-valine. europa.eunih.gov Its application often involves derivatization to enhance the chromatographic separation and detection of the analytes. nih.gov

Pre-column and Post-column Derivatization: To improve detection by UV or fluorescence detectors, amino acids, which often lack a strong chromophore, are chemically modified either before (pre-column) or after (post-column) separation on the HPLC column. nih.govresearchgate.net Common derivatizing agents include phenylisothiocyanate (PITC), and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). researchgate.netcerealsgrains.org For instance, pre-column derivatization with Marfey's reagent allows for the photometric detection of amino acid derivatives at 340 nm. researchgate.net Post-column derivatization with ninhydrin (B49086), followed by photometric detection at 570 nm, is a well-established method for amino acid analysis. europa.eueuropa.eu

Detection Methods:

UV/Photometric Detection: Following derivatization, UV or photometric detectors are commonly used. For example, methods have been developed for determining L-valine (B1682139) and other amino acids using pre-column derivatization with di-tert-butyl dicarbonate (B1257347) and subsequent UV detection. moca.net.ua Similarly, a method for L-alanyl-L-alanine (B112206) uses an amino bonded silica (B1680970) gel column with detection at 215 nm. google.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the analysis of underivatized amino acids. nih.govnih.gov This combination is powerful for both quantification and structural confirmation. nih.gov LC-MS/MS, a tandem MS approach, is particularly useful for targeted analyses in complex biological samples and for impurity profiling of peptide solutions. nih.govnih.gov

Below is a table summarizing various HPLC methods used for the analysis of the constituent amino acids of L-Alanyl-L-valine.

Analyte(s)Column TypeDerivatizationDetection MethodReference
Amino Acids (including L-valine)Amino Acid Analyzer or HPLCPost-column with ninhydrinPhotometric (570 nm) europa.eu
Amino Acids (including L-valine)Reversed-phasePre-column with PITCNot specified cerealsgrains.org
Amino AcidsReversed-phase C18Pre-column with urea (B33335)LC-MS mdpi.com
L-valine, L-leucine, L-isoleucineReversed-phasePre-column with di-tert-butyl dicarbonateUV moca.net.ua
L-alanyl-L-alanineAmino bonded silica gelNoneUV (215 nm) google.com
20 proteinogenic L-amino acidsIntrada Amino AcidNoneLC-MS/MS nih.gov
L-alanyl-L-glutamine (B1664493)Gemini C18NoneLC-ESI-MS/MS, UV, ELSD sci-hub.se

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) is a classical and robust method for the separation and determination of amino acids. 193.16.218 It remains a benchmark technique for the analysis of amino acid composition in various samples. 193.16.218

In this method, amino acids are separated based on their charge characteristics on an ion exchange resin. europa.eu193.16.218 The separation is typically followed by post-column derivatization with ninhydrin and subsequent photometric detection at 570 nm. europa.eueuropa.eu This approach is applicable for the determination of both free and total (peptide-bound and free) amino acids after acid hydrolysis. europa.eu The European Union Reference Laboratory has recommended a ring-trial validated method based on ion exchange chromatography coupled with post-column derivatization and photometric detection for the official control of L-valine in various matrices. europa.eu

Gas-Liquid Chromatography (GLC) for Amino Acid Analysis

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is another technique that has been applied to amino acid analysis. cerealsgrains.orgnih.gov This method requires the chemical derivatization of amino acids to make them volatile for analysis in the gas phase. cerealsgrains.org However, GLC methods for amino acid analysis can present challenges, including difficulties with the derivatization of certain amino acids and issues with derivative stability. cerealsgrains.org While it has been used, it is generally considered less precise and accurate than ion exchange chromatography for this purpose. cerealsgrains.org

Chiral Amino Acid Analysis Methods

The analysis of the specific stereoisomer, L-Alanyl-L-valine, necessitates chiral separation techniques to distinguish it from its other stereoisomeric forms. The determination of enantiomeric purity is critical, especially in pharmaceutical applications. digitellinc.com

Several approaches are employed for the chiral analysis of amino acids:

Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase can directly separate enantiomers. sigmaaldrich.com For example, a Chiralcel OD-3R column has been used to separate the D- and L-enantiomers of valine after derivatization. rsc.org

Pre-column Derivatization with Chiral Reagents: This involves reacting the amino acid mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. researchgate.net Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a well-established reagent for this purpose, converting enantiomeric amino acids into stable diastereomeric derivatives that are readily separable by RP-HPLC. researchgate.net Another reagent, N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride, has also been used for the derivatization and subsequent separation of amino acid diastereomers. oup.com

Multi-dimensional HPLC: Complex samples, such as those from extraterrestrial sources, may require multi-dimensional HPLC systems for the accurate quantification of chiral amino acids. hitachi-hightech.com

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the structural elucidation and purity evaluation of peptides like L-Alanyl-L-valine.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides, allowing them to be transferred into the gas phase as intact ions. scielo.br ESI-MS is frequently coupled with liquid chromatography (LC-MS) for comprehensive analysis.

Identification and Sequencing: ESI-MS and tandem mass spectrometry (MS/MS) are powerful for confirming the identity and determining the amino acid sequence of peptides. In MS/MS, a specific peptide ion is selected and fragmented, and the resulting fragment ions provide sequence information. sepscience.com For instance, the y-ions and b-ions generated during fragmentation can be used to deduce the amino acid sequence from the C-terminus and N-terminus, respectively. sepscience.com

Purity Assessment: LC-ESI-MS/MS is a highly effective method for impurity profiling of peptide solutions. nih.gov It can separate and quantify various impurities, including stereoisomers, constitutional isomers, and other related peptides that may be present in a sample. nih.gov This is crucial for quality control in pharmaceutical preparations. The high sensitivity of ESI-MS/MS also allows for the detection of trace amounts of peptides in complex matrices. sci-hub.se Studies have used ESI-MS to investigate the interaction between L-valine and other molecules, demonstrating its utility in studying molecular complexes. nih.gov

Tandem Mass Spectrometry (MS/MS) for Impurity Profiling

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and quantification of impurities in peptide substances like l-Alanyl-l-valine. sterlingpharmasolutions.com Its high sensitivity and specificity enable the detection and characterization of low-level impurities, which is critical for ensuring the quality and safety of pharmaceutical products. sterlingpharmasolutions.comwaters.com When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS methods can separate and identify impurities, even those that are isobaric (having the same mass) with the main compound. nih.gov

For l-Alanyl-l-valine, potential impurities can arise from various sources, including the synthesis process and degradation over time. nih.gov These may include:

Isomers: Such as d-Alanyl-l-valine, l-Alanyl-d-valine, or d-Alanyl-d-valine (diastereomers/enantiomers), and the retro-peptide l-Valyl-l-alanine (a constitutional isomer).

Related Peptides: By-products from synthesis, such as incompletely coupled amino acids or longer peptide chains (e.g., Ala-Ala-Val).

Degradation Products: Cyclized forms (diketopiperazines) or products of hydrolysis.

MS/MS facilitates the identification of these impurities by subjecting a selected precursor ion (the molecular ion of the impurity) to collision-induced dissociation (CID), which breaks it into characteristic product ions. The resulting fragmentation pattern is like a fingerprint that provides structural information. For example, the fragmentation of the l-Alanyl-l-valine retro-peptide, l-Valyl-l-alanine, would produce a different set of product ions compared to l-Alanyl-l-valine, allowing for their unambiguous differentiation despite having the same molecular weight. nih.gov Techniques like Multiple Reaction Monitoring (MRM) are often employed in quantitative MS/MS, where specific precursor-to-product ion transitions are monitored for both the main peptide and its impurities, providing high selectivity and sensitivity for impurity profiling. csic.esnih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with MS/MS provides even greater confidence in impurity identification by providing highly accurate mass measurements of both the precursor and fragment ions, which can be used to determine their elemental composition. waters.com

Application of Analytical Methods in Research and Quality Control

Analytical methods are essential for the study and quality control of l-Alanyl-l-valine, from its determination in complex biological systems to ensuring the purity of pharmaceutical-grade material.

The analysis of dipeptides like l-Alanyl-l-valine in complex biological matrices such as plasma, urine, or tissue extracts presents significant challenges. nih.gov These challenges include the low abundance of the target analyte, the presence of numerous interfering compounds, and the need to separate structurally similar molecules. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose. nih.govresearchgate.net Several strategies are employed to enhance sensitivity and achieve reliable quantification:

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are two common separation techniques. csic.esmdpi.com HILIC can be particularly effective for separating highly polar di- and tripeptides. csic.es

Derivatization: To improve chromatographic retention and ionization efficiency, dipeptides and their constituent amino acids are often chemically derivatized prior to analysis. Common derivatizing agents include:

Dansyl Chloride: Used in chemical isotope labeling (CIL) strategies for high-coverage detection and accurate relative quantification. nih.gov

Isobutyl Chloroformate: Effective for derivatizing dipeptides in complex matrices like urine, enabling sensitive detection at ng/mL levels. wiley.com

6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate (AQC): A pre-column derivatization agent that allows for sensitive UPLC-ESI-MS/MS analysis of amino acids. nih.govresearchgate.net

These methods allow researchers to accurately profile and quantify dipeptides, which is crucial for studying their biological functions and discovering potential disease biomarkers. nih.govresearchgate.net For instance, a validated HILIC-MS/MS method can quantitatively detect dozens of endogenous amino acids and related compounds in human plasma within a short analysis time and with simple sample pretreatment. mdpi.com

Table 1: Comparison of Analytical Techniques for Dipeptide Analysis in Biological Matrices
TechniquePrincipleAdvantagesCommon ApplicationReference
RP-HPLC-ESI-MS/MSSeparation based on hydrophobicity, followed by mass-selective detection.Widely used and optimized for quantifying dipeptides.Quantification in complex biological matrices. csic.esnih.gov
HILIC-MS/MSSeparation based on hydrophilicity, partitioning between a polar stationary phase and a less polar mobile phase.Effective for highly polar compounds like dipeptides; can separate isomers.Comprehensive profiling of amino acids and related compounds in plasma. csic.esmdpi.com
LC-MS/MS with Derivatization (e.g., Dansylation)Chemical modification to improve chromatographic and mass spectrometric properties.High-coverage detection, accurate relative quantification, improved sensitivity.Global analysis of dipeptides in serum and other complex samples. nih.gov
CE-MS/MSSeparation based on electrophoretic mobility in a capillary.Excellent separation of structural isomers.Peptide profiling and quantification of isomers. csic.esnih.gov

Ensuring the purity of pharmaceutical formulations containing l-Alanyl-l-valine is mandated by regulatory agencies. nih.gov The focus is on developing and validating stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from any significant impurities or degradation products. nih.gov

According to International Council for Harmonisation (ICH) guidelines, impurities in new drug products above a certain threshold must be identified. nih.gov For many products, any impurity at a level of ≥0.10% should be identified, and new impurities are often limited to a maximum of 0.5%. waters.comfda.gov

LC-MS/MS methods are developed specifically for impurity profiling in the final drug product. nih.gov These methods must be able to resolve l-Alanyl-l-valine from all potential process-related and degradation impurities, including the types of isomers and related peptides mentioned previously. nih.govresearchgate.net For example, a study on a parenteral solution containing l-alanyl-l-glutamine identified major impurities such as cyclized peptides (e.g., cyclo(AlaGln)), epimers, and other condensation products after storage under stress conditions. nih.gov Similar impurities would be expected for l-Alanyl-l-valine. Orthogonal chromatographic methods, which use different separation principles (e.g., reversed-phase and HILIC), are often required to provide a comprehensive impurity profile. fda.gov

Table 2: Potential Process-Related and Degradation Impurities in l-Alanyl-l-valine Formulations
Impurity TypeSpecific ExampleSignificanceReference
Constitutional Isomer (Retro-peptide)l-Valyl-l-alanineIsobaric with API, requires high-resolution separation. May have different biological activity. nih.gov
Stereoisomers (Epimers)d-Alanyl-l-valine or l-Alanyl-d-valineIsobaric with API, difficult to separate. May have different efficacy or toxicity. nih.gov
Cyclic Dipeptide (Diketopiperazine)cyclo(Alanyl-valine)Common degradation product of dipeptides. nih.gov
Related Peptidesl-Alanine (B1666807), l-Valine (free amino acids), l-Alanyl-l-alanyl-l-valineProcess-related impurities from starting materials or incomplete reactions. nih.govnih.gov

For an analytical method to be considered suitable for quality control or for use in regulated studies, it must undergo a thorough validation process to demonstrate its reliability. nih.govresearchgate.net Validation is performed in accordance with ICH guidelines (e.g., Q2(R1)) and assesses several key performance parameters. researchgate.net

The typical parameters validated for an HPLC or LC-MS/MS method for l-Alanyl-l-valine and its impurities include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. mdpi.comresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically demonstrated by a high coefficient of determination (R²) for the calibration curve, often >0.99. scielo.org.pe

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery or bias, with an acceptance criterion for bias often set at no more than 15%. scielo.org.pe

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. scielo.org.pe

Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. scielo.org.peijlpr.com Precision is typically expressed as the relative standard deviation (%RSD), with acceptance criteria often below 5% for repeatability and below 15% for intermediate precision. scielo.org.pe

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.org.pe

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.org.pe

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.netscielo.org.pe

Table 3: Key Validation Parameters and Typical Acceptance Criteria for Analytical Methods
ParameterDescriptionTypical Acceptance CriterionReference
Linearity (R²)Coefficient of determination for the calibration curve.> 0.99 scielo.org.pe
Accuracy (Bias)Closeness of measured value to the true value.≤ 15% scielo.org.pe
RecoveryThe extraction efficiency of an analytical process, reported as a percentage.Typically 80-120% mdpi.comscielo.org.pe
Repeatability (%RSDr)Precision under the same operating conditions over a short interval.≤ 5% scielo.org.pe
Intermediate Precision (%RSDRw)Precision under varied conditions within the same lab (different days, analysts).≤ 15% scielo.org.pe
LOD / LOQLowest concentration detectable / quantifiable.Determined by signal-to-noise ratio or standard deviation of the response. researchgate.netscielo.org.pe

Advanced Research Applications and Future Directions

Peptidomimetics Design and Development Based on l-Alanyl-l-valine Scaffolds

Peptidomimetics are molecules that mimic the structure and function of peptides, but with improved properties such as enhanced stability and bioavailability. The l-Alanyl-l-valine sequence serves as a valuable scaffold in the design of these novel molecules. researchgate.net Researchers are modifying the peptide backbone and side chains of l-Alanyl-l-valine to create compounds with specific therapeutic activities. researchgate.netjocpr.com

One strategy involves substituting the natural L-amino acids with their D-amino acid counterparts to increase resistance to enzymatic degradation. researchgate.net Another approach focuses on creating hybrid molecules that are part peptide and part small molecule to improve their pharmacokinetic profiles. upc.edu For instance, research into peptidomimetics of the pTyr-Val-Ala sequence has shown that modifications to the C-terminus can significantly impact binding affinity to target proteins. acs.org Molecular modeling plays a crucial role in this design process, allowing scientists to predict how structural changes will affect the molecule's interaction with its biological target. upc.eduacs.org These designer molecules hold promise for a range of therapeutic applications, from antiviral drugs to agents that block protein-protein interactions involved in cell proliferation. jocpr.comunimi.it

Exploration in Materials Science: Self-Assembly of Peptide Nanostructures

The ability of peptides to self-assemble into well-defined nanostructures has garnered significant interest in materials science. l-Alanyl-l-valine and related dipeptides are key players in this field, capable of forming structures like nanotubes, nanofibers, and vesicles. researchgate.netnih.gov These self-assembly processes are driven by non-covalent interactions such as hydrogen bonds and hydrophobic interactions. nih.gov

Research has shown that dipeptides containing valine, like l-Alanyl-l-valine, can form nanoporous structures. nih.gov The specific sequence of the amino acids in the dipeptide has a strong effect on its sorption properties and the thermal stability of the resulting nanostructures. rsc.org For example, l-Alanyl-l-valine and its isomer, l-valyl-l-alanine, exhibit different sorption capacities for organic vapors and form clathrates with varying thermal stabilities. rsc.org The morphology of thin films of these dipeptides can also be influenced by the presence of organic vapors. rsc.org

These self-assembled peptide nanostructures have a wide range of potential applications, including as scaffolds for tissue engineering, carriers for drug delivery, and components of novel biosensors. researchgate.netnih.gov The ability to control the self-assembly process by modifying the peptide sequence or the environmental conditions, such as temperature and solvent, is a key area of ongoing research. acs.orgacs.org

Biotechnological Production and Metabolic Engineering for Enhanced Yields

The industrial production of amino acids and dipeptides like l-Alanyl-l-valine relies heavily on microbial fermentation. rite.or.jpresearchgate.net Significant research efforts are focused on developing and optimizing microbial cell factories, primarily using bacteria like Corynebacterium glutamicum and Escherichia coli, to enhance the production yields of l-valine (B1682139), a key precursor for l-Alanyl-l-valine. scilit.comresearchgate.netacs.org

Engineering Microbial Cell Factories for l-Valine Production

Metabolic engineering is a powerful tool for improving the production of desired compounds in microorganisms. nih.gov This involves the targeted modification of the cell's metabolic pathways to increase the flow of carbon towards the product of interest. mdpi.com For l-valine production, this includes enhancing the expression of genes involved in its biosynthesis and deleting genes that lead to the formation of competing by-products. nih.govasm.org

Key strategies for engineering microbial cell factories for l-valine production include:

Strengthening the precursor supply: Enhancing the glycolytic pathway to increase the availability of pyruvate (B1213749), the primary precursor for l-valine synthesis. nih.gov

Relieving feedback inhibition: Modifying key enzymes in the l-valine synthesis pathway, such as acetohydroxyacid synthase, to make them less sensitive to inhibition by the final product. nih.govasm.org

Optimizing gene expression: Using promoter engineering to fine-tune the expression levels of crucial enzymes in the biosynthetic pathway. nih.gov

OrganismEngineering StrategyKey Genes TargetedReference
Corynebacterium glutamicumDeletion of pyruvate dehydrogenase complex gene (aceE) and overexpression of l-valine biosynthesis genes.aceE, ilvBNCE asm.org
Corynebacterium glutamicumStrengthening glycolysis, site-directed mutation of acetylhydroxylate synthase, promoter engineering, and cofactor engineering.ilvBN, ilvC, ilvE nih.gov
Escherichia coliSystems metabolic engineering.Not specified mdpi.com

Strategies for Optimizing Metabolic Flux

Optimizing the flow of metabolites through the desired biosynthetic pathway is crucial for maximizing product yield. portlandpress.com Metabolic flux analysis is a key technique used to understand and predict how genetic modifications will affect the distribution of metabolic fluxes within the cell. jmb.or.krnih.gov

For l-valine production, a major challenge is balancing the cell's redox state, as the synthesis pathway consumes NADPH while glycolysis generates NADH. asm.org Strategies to address this include:

Cofactor engineering: Modifying enzymes to change their cofactor preference from NADPH to the more abundant NADH. rite.or.jpnih.gov

Introducing alternative pathways: Engineering novel pathways for cofactor regeneration to ensure a sufficient supply of NADPH. asm.org

By carefully managing the metabolic flux, researchers can significantly improve the efficiency of l-valine production and, consequently, the synthesis of dipeptides like l-Alanyl-l-valine. nih.govnih.gov

Impact of Genetic Modifications on By-product Formation

A common issue in microbial fermentation is the formation of unwanted by-products, which diverts carbon away from the desired product and can complicate downstream processing. In l-valine production, common by-products include lactate (B86563), acetate (B1210297), and other amino acids like l-alanine (B1666807). acs.orgasm.org

Genetic modifications are employed to minimize the formation of these by-products. This often involves deleting the genes that encode the enzymes responsible for their synthesis. For example, deleting the lactate dehydrogenase gene (ldhA) is a common strategy to prevent lactate formation under oxygen-deprived conditions. asm.org Similarly, inactivating genes involved in the synthesis of acetate and l-alanine has been shown to increase the yield of l-valine. acs.orgnih.gov

By-productGene(s) Targeted for DeletionOrganismReference
LactateldhACorynebacterium glutamicum asm.org
Acetatepqo, aceECorynebacterium glutamicum acs.orgnih.gov
l-AlaninealatCorynebacterium glutamicum acs.org
Oxaloacetate (competing pathway)ppcCorynebacterium glutamicum acs.orgnih.gov

Astrobiological Research on Amino Acid-Mineral Interactions

The study of how amino acids interact with minerals is a key area of astrobiological research, as it may provide clues about the origin of life on Earth and the potential for life elsewhere. astrobiology.com Minerals are thought to have played a crucial role in the prebiotic world by concentrating and catalyzing the polymerization of simple organic molecules like amino acids. astrobiology.commdpi.com

Research has investigated the adsorption of amino acids, including alanine (B10760859), onto the surfaces of various minerals that are abundant on Mars and were likely present on the early Earth, such as hematite (B75146) and olivine. astrobiology.comresearchgate.net These studies have shown that the adsorption is influenced by factors like pH. researchgate.net The interaction of amino acids with mineral surfaces is believed to be a critical step in the formation of peptides. mdpi.com The discovery of extraterrestrial amino acids, some with a slight excess of the L-enantiomer, in meteorites further supports the idea that the building blocks of life could have been delivered to the early Earth. nasa.gov While direct research on l-Alanyl-l-valine in this context is limited, the fundamental studies on its constituent amino acids provide a foundation for understanding how such dipeptides might have formed in prebiotic environments.

Potential in Therapeutic Development and Drug Design (e.g., Antiviral Agents, Prodrugs)

The dipeptide L-alanyl-L-valine and its constituent amino acids are significant in pharmaceutical research, particularly in the design of prodrugs to enhance the therapeutic efficacy of parent drugs. A primary application lies in overcoming the poor oral bioavailability of certain therapeutic agents, especially in the antiviral field. acs.orgnih.gov The "prodrug strategy" involves chemically modifying a drug into a more readily absorbed form, which is then converted back to the active drug within the body. nih.gov

L-valine, a component of L-alanyl-L-valine, has been instrumental in this area. The esterification of a parent drug with L-valine can significantly improve its absorption from the gastrointestinal tract by utilizing the body's natural peptide transport systems, such as the human peptide transporter 1 (PEPT1). acs.orgnih.govnih.gov This transporter recognizes the dipeptide-like structure of the prodrug, facilitating its entry into systemic circulation. acs.orgnih.gov Once absorbed, endogenous enzymes cleave the ester bond, releasing the active antiviral agent. mdpi.com

A landmark example of this approach is valacyclovir (B1662844), the L-valyl ester prodrug of the antiherpetic drug acyclovir (B1169). nih.govmdpi.com Acyclovir itself has low oral bioavailability. acs.org The development of valacyclovir led to a three- to five-fold increase in the systemic availability of acyclovir after oral administration. nih.gov This success spurred the development of other L-valine prodrugs, such as valganciclovir (B601543) (the L-valine ester of ganciclovir), which demonstrated a sixfold improvement in the oral bioavailability of its parent drug. nih.govresearchgate.net

Research has expanded to include other antiviral candidates. For instance, L-valine ester prodrugs of l-BHDU (β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil), a potential agent against the Varicella Zoster Virus (VZV), have shown potent antiviral activity. ontosight.aiportlandpress.com Studies comparing different amino acid ester prodrugs of l-BHDU found that the L-valine and L-phenylalanine versions exhibited particularly low EC50 values, indicating high potency. portlandpress.com The stereochemistry is crucial, as the D-valine configuration resulted in a significant drop in antiviral activity compared to the L-valine form. portlandpress.com This highlights the specificity of the enzymatic or transport mechanisms involved.

The following table summarizes key antiviral prodrugs that utilize an L-valine ester to enhance the bioavailability of the parent drug.

ProdrugParent DrugKey Improvement
Valacyclovir Acyclovir3- to 5-fold increase in oral bioavailability. nih.gov
Valganciclovir Ganciclovir~6-fold increase in oral bioavailability. researchgate.net
Valopicitabine 2′-C-methylcytidineSynthesized to improve the low oral availability of the parent nucleoside analog active against Hepatitis C virus. acs.org
l-BHDU-l-valine l-BHDUEnhanced anti-VZV activity compared to the parent molecule. ontosight.ai

As Building Blocks for More Complex Molecules

Beyond its role in simple prodrugs, the L-alanyl-L-valine (often abbreviated as Val-Ala or VA) dipeptide sequence serves as a critical structural component and functional building block in more complex therapeutic constructs, most notably in antibody-drug conjugates (ADCs). nih.govmdpi.com ADCs are a class of targeted cancer therapeutics designed to deliver a potent cytotoxic agent (payload) directly to cancer cells by linking it to a monoclonal antibody that recognizes a specific tumor-associated antigen. nih.govnih.gov

The linker connecting the antibody to the payload is a crucial element of ADC design, and the Val-Ala dipeptide has emerged as a key enzymatically cleavable linker. nih.govmdpi.com This linker is designed to be stable in systemic circulation but to be rapidly cleaved by specific enzymes, such as cathepsin B, which are highly expressed within the lysosomes of tumor cells. nih.gov Upon internalization of the ADC into the cancer cell, the Val-Ala linker is hydrolyzed by these lysosomal proteases, leading to the release of the cytotoxic payload precisely at the site of action. nih.govnih.gov

The Val-Ala linker is often compared to the more established valine-citrulline (VC) linker. nih.govmdpi.com Research has shown that the Val-Ala linker can offer comparable performance in terms of stability and cleavage efficiency. nih.gov Studies generating ADCs with the Val-Ala linker connecting the potent payload monomethyl auristatin E (MMAE) to an anti-HER2 antibody have demonstrated its practicability. nih.gov Furthermore, some research suggests that the Val-Ala dipeptide linker may exhibit greater stability and superior therapeutic activity in certain small molecule-drug conjugate (SMDC) contexts compared to other dipeptide linkers like valine-lysine or valine-arginine. mdpi.com It has also been used in next-generation ADCs carrying other toxins, such as pyrrolobenzodiazepines (PBDs). nih.gov

The table below compares the Val-Ala dipeptide linker with the commonly used Val-Cit linker in the context of ADCs.

FeatureValine-Alanine (VA) LinkerValine-Citrulline (VC) Linker
Cleavage Mechanism Substrate for lysosomal proteases (e.g., Cathepsin B). nih.govSubstrate for lysosomal proteases (e.g., Cathepsin B). nih.gov
Application Used in next-generation ADCs with payloads like MMAE and PBDs. nih.govMost common cleavable dipeptide linker in clinical-stage ADCs. nih.gov
Performance Demonstrates comparable performance to VC in stability and cytotoxicity. nih.govWell-established with proven efficacy in approved ADCs. nih.gov
Potential Advantage May have the potential to reduce ADC aggregation compared to VC. mdpi.comExtensive clinical validation. nih.gov

The Val-Ala sequence is also a fundamental component in the synthesis of larger, more complex peptides with potential therapeutic or research applications, illustrating its role as a versatile building block in peptide chemistry. acs.orgmasterorganicchemistry.com

Inhibition Mechanisms and Structural Analogs

The primary mechanism associated with the L-alanyl-L-valine dipeptide in the context of modern drug design, particularly in ADCs, is not one of direct enzymatic inhibition by the dipeptide itself. Instead, its function is based on being a specific substrate for enzymatic cleavage. nih.gov The Val-Ala linker is designed to be recognized and hydrolyzed by proteases like cathepsin B, which are abundant in the lysosomal compartments of tumor cells. nih.govnih.gov This targeted cleavage is the critical step that liberates the active cytotoxic drug from the antibody carrier, allowing it to exert its cell-killing effect. Therefore, the "mechanism" is one of controlled release rather than target inhibition.

However, the individual amino acid components can participate in inhibitory mechanisms. High concentrations of L-valine have been shown to inhibit the growth of organisms like E. coli and certain plants. researchgate.netnih.gov This inhibition occurs through a feedback mechanism where excess L-valine inhibits the activity of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. nih.govasm.org This inhibition leads to a deficiency in isoleucine, creating an amino acid imbalance that halts growth. researchgate.netnih.gov This inhibitory property of L-valine is a well-known phenomenon in microbiology and plant physiology. asm.org

In drug design, structural analogs of the L-alanyl-L-valine linker are explored to fine-tune the properties of ADCs, such as stability and cleavage kinetics. Key structural analogs include:

Valine-Citrulline (VC): The most widely used dipeptide linker in ADCs, serving as the benchmark for comparison. nih.govnih.gov It is also a substrate for cathepsin B. nih.gov

L-Alanyl-L-alanine (B112206) (Ala-Ala): Another dipeptide sequence that has been used as a protease-sensitive linker in ADCs. nih.gov

Valine-Lysine and Phenylalanine-Lysine: These are other examples of dipeptide sequences that can function as enzymatically cleavable sites in drug conjugates. google.com

Q & A

Q. What are the recommended methods for synthesizing L-Alanyl-L-valine in laboratory settings?

L-Alanyl-L-valine can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection strategies. Key steps include:

  • Activation of Fmoc-L-valine with coupling agents (e.g., HBTU or DCC).
  • Sequential coupling with Fmoc-L-alanine on a resin support.
  • Cleavage and deprotection using trifluoroacetic acid (TFA) to yield the dipeptide. Post-synthesis purification via reverse-phase HPLC ensures high purity .

Q. How can researchers characterize the purity and structural integrity of L-Alanyl-L-valine?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and backbone connectivity (e.g., ¹H-NMR for α-proton shifts).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 231.2).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area under the curve) .

Q. What safety protocols are critical when handling L-Alanyl-L-valine in laboratory settings?

  • Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition.
  • Use fume hoods and personal protective equipment (PPE) during synthesis to avoid inhalation/contact.
  • Dispose of waste via incineration or certified hazardous waste services, adhering to EPA guidelines (40 CFR 720.36) .

Advanced Research Questions

Q. What methodologies are suitable for investigating the sorption capacity of L-Alanyl-L-valine toward organic vapors?

  • Gravimetric Analysis : Measure mass changes in dipeptide films exposed to controlled organic vapor environments (e.g., chloroalkanes).
  • In Situ FTIR Spectroscopy : Track host-guest interactions via shifts in amide-I bands (1600–1700 cm⁻¹).
  • Atomic Force Microscopy (AFM) : Correlate surface morphology changes with sorption stoichiometry .

Q. How should researchers address contradictions in data on thermal stability versus sorption capacity of L-Alanyl-L-valine clathrates?

  • Comparative Analysis : Contrast L-Alanyl-L-valine with its isomer L-Valyl-L-alanine. For example:
PropertyL-Alanyl-L-valineL-Valyl-L-alanine
Sorption CapacityModerateHigh
Thermal Stability (°C)120–15090–120
  • Mechanistic Studies : Use TGA-DSC to analyze decomposition kinetics and identify stabilizing interactions (e.g., hydrogen bonding in clathrates) .

Q. What experimental designs optimize the study of sequence-dependent properties in dipeptides like L-Alanyl-L-valine?

  • Isomer-Specific Experiments : Synthesize and compare L-Alanyl-L-valine with sequence-reversed analogs.
  • Solvent Screening : Test solubility in polar (water, DMSO) vs. non-polar solvents (chloroform) to assess hydrophobicity.
  • Dynamic Vapor Sorption (DVS) : Quantify moisture uptake to evaluate hygroscopicity and environmental stability .

Q. How can researchers resolve discrepancies in spectroscopic data for L-Alanyl-L-valine complexes?

  • Multi-Technique Validation : Cross-validate NMR chemical shifts with X-ray crystallography (if crystals form).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict vibrational spectra and compare with experimental IR/Raman data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.